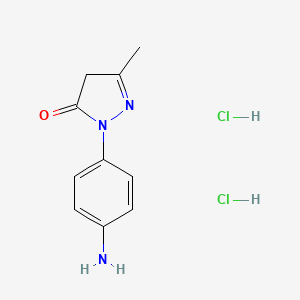

1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride

Descripción general

Descripción

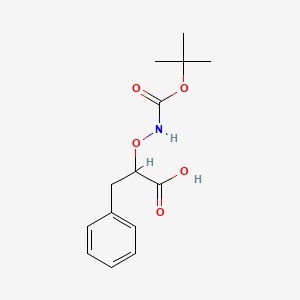

The compound “1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride” is a pyrazolone derivative with an aminophenyl group attached at the 1-position and a methyl group at the 3-position. Pyrazolones are a class of compounds that have been studied for their diverse biological activities . The presence of the aminophenyl group could potentially enhance these properties.

Aplicaciones Científicas De Investigación

Synthesis and Structural Studies

- Schiff Base Derivatives: A study synthesized a Schiff base from 4-acylpyrazolone and 2-aminophenol, providing insights into the structural aspects of such compounds, which could be relevant to understanding derivatives of 1-(4-Aminophenyl)-3-methyl-1H-pyrazol-5(4H)-one dihydrochloride (Sharma, Jadeja, Kant, & Gupta, 2014).

Coordination Complexes and Antioxidant Activity

- Pyrazole-Acetamide Derivatives: Research involving pyrazole-acetamide derivatives, similar in structure to the chemical , focused on synthesizing Co(II) and Cu(II) coordination complexes. These complexes demonstrated significant antioxidant activity, highlighting potential applications in biochemistry and pharmacology (Chkirate et al., 2019).

Antibacterial Applications

- Azetidinone Derivatives: A study on azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one revealed promising antibacterial activities against various bacterial strains, suggesting the potential of similar compounds in antimicrobial research (Chopde, Meshram, & Pagadala, 2012).

Molecular Structures and Supramolecular Assembly

- Reduced Bipyrazoles: A study focusing on the synthesis of reduced bipyrazoles from a simple pyrazole precursor contributed to the understanding of molecular structures and supramolecular assembly, which could be relevant to derivatives of this compound (Cuartas et al., 2017).

Electronic Structure and Photochromic Properties

- Photochromic Schiff Base Compound: The study of a Schiff base compound containing a pyrazolone ring revealed photochromic properties, suggesting potential applications in materials science and molecular electronics (Surati & Shah, 2015).

Corrosion Inhibition

- Pyrazole Derivatives as Corrosion Inhibitors: Research on pyranopyrazole derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study provides insights into the potential industrial applications of similar pyrazole compounds (Yadav, Gope, Kumari, & Yadav, 2016).

Antimicrobial and Antioxidant Activities

- Triazolyl Pyrazole Derivatives: A study on the synthesis of 1,2,3-triazolyl pyrazole derivatives showcased their potential as antimicrobial agents. Additionally, these compounds displayed moderate to good antioxidant activities, emphasizing their potential in pharmaceutical research (Bhat et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds such as benzimidazole derivatives have been known to interact with proteins and enzymes, serving as a drug scaffold in medicinal chemistry .

Mode of Action

It’s worth noting that similar compounds have shown antimicrobial activity, suggesting membrane perturbing as well as intracellular modes of action .

Biochemical Pathways

Similar compounds have been known to induce and be biotransformed by cytochrome p450 1a1 to putative active, as well as inactive metabolites .

Pharmacokinetics

These water-soluble, chemically stable prodrugs rapidly and quantitatively revert to their parent amine in mice, rats, and dogs in vivo .

Result of Action

Similar compounds have shown potent antibacterial activity against both gram-positive and gram-negative strains .

Action Environment

It’s worth noting that the synthesis of similar compounds has been achieved under various conditions, suggesting that the compound’s action might be influenced by environmental factors .

Propiedades

IUPAC Name |

2-(4-aminophenyl)-5-methyl-4H-pyrazol-3-one;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O.2ClH/c1-7-6-10(14)13(12-7)9-4-2-8(11)3-5-9;;/h2-5H,6,11H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZPZAAVVXPBCJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Allyl-3-methyl-1-pyrrolidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3000184.png)

![Methyl 2-azaspiro[4.5]decane-4-carboxylate hcl](/img/structure/B3000192.png)

![2-bromo-4,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B3000193.png)

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-propyloxamide](/img/structure/B3000199.png)

![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B3000200.png)